

Application Notes and Protocols: L-368,899 hydrochloride

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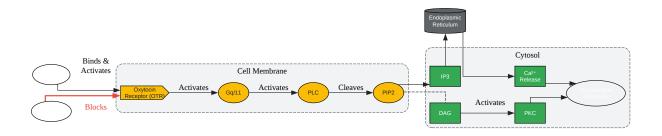
Compound of Interest		
Compound Name:	L-368,899 hydrochloride	
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Audience: Researchers, scientists, and drug development professionals.

Introduction **L-368,899 hydrochloride** is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Initially developed for its potential use in preventing premature labor, it has since become an invaluable pharmacological tool for investigating the diverse physiological and behavioral roles of the oxytocin system.[1][3] As a small molecule capable of crossing the blood-brain barrier, L-368,899 is suitable for both peripheral and central nervous system studies, allowing researchers to explore the roles of oxytocin in processes ranging from uterine contractions to complex social behaviors.[1][3]

Mechanism of Action The primary mechanism of action for L-368,899 is competitive antagonism at the oxytocin receptor, which is a G-protein coupled receptor (GPCR).[1] It binds to the OTR with high affinity, thereby preventing the endogenous ligand, oxytocin, from binding and initiating its downstream signaling cascade.[1][4] The OTR is primarily coupled to the Gq/11 family of G-proteins.[1] By blocking OTR activation, L-368,899 inhibits the Gq/11-mediated pathway, which prevents the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately blocking the release of intracellular calcium and subsequent physiological responses.[1]





Caption: OTR signaling pathway and inhibition by L-368,899.

Quantitative Data Summary

The following tables summarize the binding affinity, selectivity, and pharmacokinetic properties of **L-368,899 hydrochloride**.

Table 1: Binding Affinity and Selectivity



Receptor	Species <i>l</i> Tissue	Metric	Value (nM)	Citations
Oxytocin Receptor	Rat Uterus	IC ₅₀	8.9	[2][5][6][7][8]
Oxytocin Receptor	Human Uterus	IC50	26	[2][6][7][8]
Oxytocin Receptor	Coyote Brain	Ki	12.38	[9]
Vasopressin V _{1a}	General	IC50	370	[5][7]
Vasopressin V ₂	General	IC ₅₀	570	[5][7]
Vasopressin V _{1a}	Coyote Brain	Ki	511.6	[9]
Vasopressin V _{1a}	Human Liver	IC50	510	[2]
Vasopressin V _{1a}	Human Kidney	IC50	960	[2]
Vasopressin V _{1a}	Rat Liver	IC50	890	[2]

| Vasopressin V1a | Rat Kidney | IC50 | 2400 |[2] |

Table 2: Pharmacokinetic Parameters



Parameter	Species	Value	Dose / Route	Citations
t1/2	Rat & Dog	~2 hr	Single IV Injection	[2][10]
Plasma Clearance	Rat & Dog	23 - 36 ml/min/kg	IV	[2][10]
Vdss	Rat	2.0 - 2.6 L/kg	IV	[2][10]
Vdss	Dog	3.4 - 4.9 L/kg	IV	[2][10]
Oral Bioavailability	Female Rat	14%	5 mg/kg	[2][11]
Oral Bioavailability	Male Rat	18%	5 mg/kg	[2][11]
Oral Bioavailability	Female Rat	17%	25 mg/kg	[2]

| Oral Bioavailability | Male Rat | 41% | 25 mg/kg |[2] |

Experimental Protocols

Protocol 1: Preparation of Stock Solutions and In Vivo Formulations

This protocol outlines the preparation of stock solutions and ready-to-use formulations for in vivo experiments.

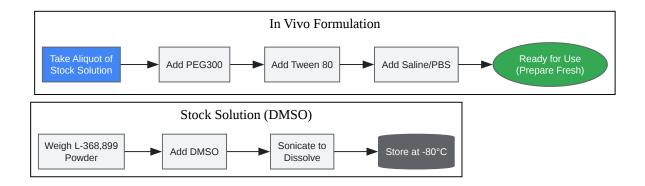
A. Materials:

- L-368,899 hydrochloride powder
- Dimethyl sulfoxide (DMSO)[9]
- PEG300[11]
- Tween 80[11]
- Saline (0.9% NaCl) or PBS[11]



- Sterile vials
- Sonicator
- B. Stock Solution Preparation (e.g., 10 mM in DMSO):
- Based on the batch-specific molecular weight, calculate the mass of L-368,899
 hydrochloride required to prepare a 10 mM stock solution.[5]
- Aseptically add the calculated mass to a sterile vial.
- Add the required volume of DMSO to the vial.[9]
- If necessary, use sonication and gentle warming to aid dissolution.[2][11]
- Store the stock solution at -80°C for long-term storage.[11]
- C. In Vivo Formulation (Example): A common formulation for oral or parenteral administration is a co-solvent mixture. The following is an example formulation for a final concentration of 5 mg/mL: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[11]
- Start with the required volume of the DMSO stock solution.
- Add PEG300 and mix until the solution is clear.
- Add Tween 80 and mix until the solution is clear.
- Add Saline/PBS to reach the final volume and mix thoroughly.
- It is recommended to prepare this working solution fresh on the day of the experiment.[2]





Caption: Workflow for preparing L-368,899 solutions.

Protocol 2: In Vitro Competitive Binding Assay (Receptor Autoradiography)

This protocol is for determining the binding affinity (K_i) of L-368,899 for the oxytocin receptor in tissue sections.[1][9]

A. Materials:

- Cryostat and microscope slides
- Radioligand (e.g., [125]]-OVTA for OTR)[1]
- L-368,899 hydrochloride
- Incubation buffer
- Wash buffer
- Phosphor imaging screens and scanner[1]

B. Procedure:

• Tissue Preparation: Brains or other tissues of interest are sectioned on a cryostat (e.g., 20 µm thickness) and thaw-mounted onto microscope slides.[1]



- Competitive Binding:
 - Incubate the slides with a constant, low concentration of the radioligand (e.g., [125]-OVTA).
 - Co-incubate with increasing concentrations of the competitor, L-368,899. A wide range should be used to generate a full competition curve (e.g., 10⁻¹³ M to 10⁻⁵ M).[1][9]
 - Incubation is typically carried out for 60-120 minutes at room temperature to allow the binding to reach equilibrium.
- Washing: After incubation, wash the slides in ice-cold wash buffer to remove unbound radioligand. This typically involves multiple short washes.
- Drying and Exposure: Dry the slides quickly under a stream of cool air. Appose the dried slides to a phosphor imaging screen in a light-tight cassette. Exposure time will vary depending on the radioligand and tissue but can range from 24 to 72 hours.
- Imaging and Analysis:
 - Scan the imaging screens using a phosphor imager.
 - Quantify the signal intensity in the regions of interest.
 - Plot the specific binding (as a percentage of maximum binding) against the log concentration of L-368,899.
 - Use non-linear regression analysis to fit the data to a one-site competition model and calculate the IC₅₀ value. The K_i can then be calculated using the Cheng-Prusoff equation.



Caption: Workflow for a competitive binding autoradiography assay.

Methodological & Application





Protocol 3: In Vivo Uterine Contraction Assay

This protocol is used to assess the ability of L-368,899 to antagonize oxytocin-induced uterine contractions in an anesthetized animal model (e.g., rat).[1]

A. Materials:

- Anesthetic
- L-368,899 hydrochloride formulation
- Oxytocin solution
- Surgical instruments
- Water-filled balloon-tipped cannula
- Pressure transducer and data acquisition system

B. Procedure:

- Animal Preparation: Anesthetize a female rat (e.g., on the day of estrus).
- Surgical cannulation: Expose a uterine horn and carefully insert a water-filled balloon-tipped cannula to monitor intrauterine pressure. Connect the cannula to a pressure transducer.
- Baseline Measurement: Allow the animal to stabilize and record baseline uterine activity for a defined period (e.g., 30 minutes).
- Antagonist Administration: Administer L-368,899 at the desired dose via the chosen route (e.g., a single intravenous bolus).[1]
- Oxytocin Challenge: After a set time following L-368,899 administration (e.g., 15-30 minutes), administer a bolus of oxytocin to induce uterine contractions.[1] The oxytocin challenge can be repeated at various time points to assess the duration of action.
- Data Acquisition and Analysis:



- Continuously record the frequency and amplitude of uterine contractions.
- Quantify the contractile response by calculating the integrated area under the curve (AUC)
 for a defined period following the oxytocin challenge.
- Compare the AUC in L-368,899-treated animals to vehicle-treated controls.
- The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (ED₅₀) can be calculated by testing a range of antagonist doses.[7]



Caption: Workflow for an *in vivo* uterine contraction assay.

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